

Application of Vicriviroc Malate in Cancer Metastasis Research

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Compound of Interest

Compound Name: Vicriviroc Malate

Cat. No.: B1683829

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Malate, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), has emerged as a promising investigational agent in the field of oncology, particularly in the study of cancer metastasis.[1] Originally developed for HIV-1 therapy, its role in blocking the CCL5/CCR5 signaling axis has garnered significant attention for its potential to inhibit tumor progression and the metastatic cascade in various cancers, including breast, prostate, and colon cancer.[2][3]

The chemokine CCL5 (also known as RANTES), highly expressed by tumor cells and stromal cells in the tumor microenvironment, plays a pivotal role in promoting cancer cell migration, invasion, and the recruitment of immunosuppressive cells.[4][5] By binding to its receptor CCR5 on cancer cells, CCL5 activates downstream signaling pathways that drive metastatic processes. **Vicriviroc Malate**, by non-competitively binding to a hydrophobic pocket of CCR5, induces a conformational change that prevents CCL5 binding, thereby inhibiting these pro-metastatic signals.[1]

These application notes provide an overview of the utility of **Vicriviroc Malate** in cancer metastasis research, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Vicriviroc Malate is an allosteric antagonist of CCR5. Its binding to the receptor does not compete with the natural ligand CCL5 but instead alters the receptor's conformation, rendering it incapable of binding CCL5 and initiating downstream signaling. This blockade of the CCL5/CCR5 axis has been shown to inhibit key processes in cancer metastasis:

- **Inhibition of Cancer Cell Migration and Invasion:** By blocking CCR5, Vicriviroc directly impedes the chemotactic response of cancer cells to CCL5 gradients, a critical step for their movement and invasion into surrounding tissues and blood vessels.[\[6\]](#)[\[7\]](#)
- **Modulation of the Tumor Microenvironment:** The CCL5/CCR5 axis is crucial for the recruitment of regulatory T cells (Tregs) and other immunosuppressive cells into the tumor microenvironment. By inhibiting this signaling, Vicriviroc may help to restore anti-tumor immunity.[\[4\]](#)
- **Sensitization to Chemotherapy:** Preclinical studies suggest that CCR5 inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.[\[2\]](#)[\[8\]](#)

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on the efficacy of **Vicriviroc Malate** and other CCR5 antagonists in cancer metastasis research.

Table 1: In Vitro Efficacy of **Vicriviroc Malate** against Cancer Cell Lines

Cell Line	Cancer Type	Assay	Vicriviroc Concentration	Observed Effect	Reference
MDA-MB-231	Breast Cancer	Calcium Mobilization Assay	Not Specified	90% inhibition of CCL5-induced calcium response	[6]
Hs578T	Breast Cancer	Calcium Mobilization Assay	Not Specified	Significant inhibition of CCL5-induced calcium response	[6]
MDA-MB-231	Breast Cancer	3D Invasion Assay	100 nmol/L	Inhibition of FBS-induced cell invasion	[6]
Hs578T	Breast Cancer	3D Invasion Assay	100 nmol/L	Inhibition of FBS-induced cell invasion	[6]
Ba/F3-CCR5	(Murine pro-B)	Chemotaxis Assay	< 1 nM (IC50)	Potent inhibition of MIP-1 α -induced chemotaxis	[9]

Table 2: In Vivo Efficacy of CCR5 Antagonists in Mouse Models of Cancer Metastasis

Cancer Type	Mouse Model	CCR5 Antagonist	Treatment Regimen	Key Findings	Reference
Breast Cancer	Xenograft (MDA-MB-231 cells)	Vicriviroc	Not Specified	Blocked metastasis of human breast cancer xenografts	[2]
Breast Cancer	Experimental Metastasis Model (MDA.pFULG cells)	Maraviroc (another CCR5 antagonist)	Not Specified	90% reduction in the number and size of pulmonary metastases	[3] [7] [10]

Signaling Pathway

The binding of CCL5 to CCR5 on cancer cells activates a cascade of downstream signaling pathways that promote cell migration, invasion, and survival. **Vicriviroc Malate** blocks the initiation of this cascade.

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